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molecular formula C13H9Cl3N2O B027905 Triclocarban CAS No. 101-20-2

Triclocarban

Cat. No. B027905
M. Wt: 315.6 g/mol
InChI Key: ICUTUKXCWQYESQ-UHFFFAOYSA-N
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Patent
US04410697

Procedure details

A mixture of 4.61 g (25 mmoles) of methyl N-(4-chlorophenyl)-carbamate, 4.07 g (25 mmoles) of 3,4-dichloroaniline, 100 ml of toluene and 4.7 g (25 mmoles) of N,N-dimethyl-dodecylamine is reacted for 20 hours as described in Example 8, and then the mixture is allowed to cool. 4.60 g (58.4%) of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-urea separate from the mixture as a crystalline substance.
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)[O:10]C)=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[Cl:21])[NH2:17].CN(CCCCCCCCCCCC)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:17][C:16]2[CH:18]=[CH:19][C:20]([Cl:21])=[C:14]([Cl:13])[CH:15]=2)=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.61 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(OC)=O
Name
Quantity
4.07 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
4.7 g
Type
reactant
Smiles
CN(C)CCCCCCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
4.60 g (58.4%) of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-urea separate from the mixture as a crystalline substance

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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